molecular formula C14H21N3 B12233212 2-Cyclopropyl-4-ethyl-6-(piperidin-1-yl)pyrimidine

2-Cyclopropyl-4-ethyl-6-(piperidin-1-yl)pyrimidine

Cat. No.: B12233212
M. Wt: 231.34 g/mol
InChI Key: CSJIEQJYTQIRJE-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-ethyl-6-(piperidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with cyclopropyl, ethyl, and piperidinyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-4-ethyl-6-(piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Ullmann nucleophilic substitution reaction can be employed to form the C-N bond at the C6 position of the pyrimidine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments (e.g., temperature, pressure) is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-4-ethyl-6-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-Cyclopropyl-4-ethyl-6-(piperidin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-ethyl-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Piperidine Derivatives: These compounds share the piperidine moiety and exhibit similar pharmacological properties.

    Pyrimidine Derivatives: These compounds share the pyrimidine ring and are used in various medicinal applications.

Uniqueness: 2-Cyclopropyl-4-ethyl-6-(piperidin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of cyclopropyl, ethyl, and piperidinyl groups on the pyrimidine ring differentiates it from other similar compounds .

Properties

Molecular Formula

C14H21N3

Molecular Weight

231.34 g/mol

IUPAC Name

2-cyclopropyl-4-ethyl-6-piperidin-1-ylpyrimidine

InChI

InChI=1S/C14H21N3/c1-2-12-10-13(17-8-4-3-5-9-17)16-14(15-12)11-6-7-11/h10-11H,2-9H2,1H3

InChI Key

CSJIEQJYTQIRJE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)C2CC2)N3CCCCC3

Origin of Product

United States

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